3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzamide
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Overview
Description
3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzamide is a synthetic organic compound that features a fluorine atom, a furan ring, and a benzamide structure
Preparation Methods
The synthesis of 3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the purity and yield of the compound. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the benzamide structure can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The fluorine atom and furan ring can enhance the compound’s binding affinity to enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar compounds include other fluorinated furans and benzamides, such as:
3-fluorofuran: Known for its inhibitory activity against HIV-1 reverse transcriptase.
2-trifluoromethylfuran: Exhibits antimalarial activity.
3-fluorobenzofuran: Used in the synthesis of various pharmaceuticals
What sets 3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzamide apart is its unique combination of a fluorine atom, furan ring, and benzamide structure, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4/c1-15(19,13-4-3-7-21-13)9-17-14(18)10-5-6-12(20-2)11(16)8-10/h3-8,19H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGMSJPTRKAUJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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